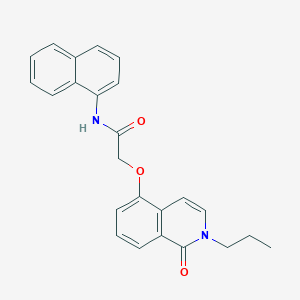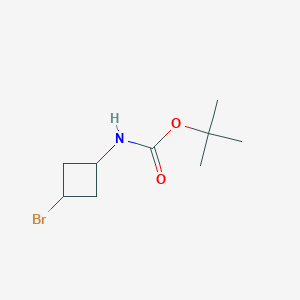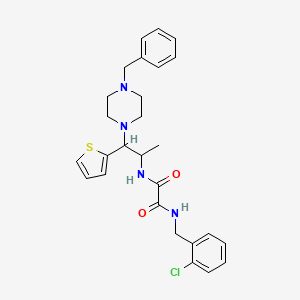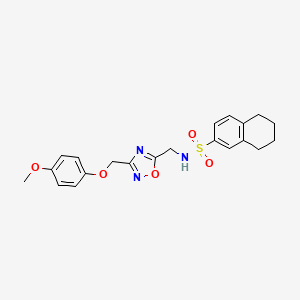
6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N5O5S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have synthesized various novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds exhibit significant biological activities, including anti-inflammatory and analgesic properties, through their action as cyclooxygenase inhibitors. The synthesis process often involves complex reactions with thioureas, ureas, and other derivatives, illustrating the compound's utility in developing new pharmacologically active molecules (Abu‐Hashem et al., 2020).
Electron Transport Layers in Solar Cells
Another application of similar chemical structures is in the field of materials science, specifically in the development of electron transport layers (ETLs) for polymer solar cells. A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for this purpose, demonstrating how the electron-deficient nature of similar backbones can enhance conductivity and electron mobility, thus improving the efficiency of solar cells (Hu et al., 2015).
Antiviral and Anticonvulsant Activities
Some derivatives of pyrimidine-diones have been explored for their antiviral activities against Hepatitis A virus and Herpes simplex virus, showcasing the potential of these compounds in developing new antiviral medications (El-Etrawy & Abdel-Rahman, 2010). Additionally, modifications of similar compounds have been investigated for their anticonvulsant activity, providing a basis for new treatments in neurology (Severina et al., 2019).
properties
CAS RN |
852152-74-0 |
|---|---|
Product Name |
6-((4-(3-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C23H21N5O5S |
Molecular Weight |
479.51 |
IUPAC Name |
6-[[4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N5O5S/c1-32-17-8-6-14(7-9-17)19(29)13-34-23-27-26-20(10-15-11-21(30)25-22(31)24-15)28(23)16-4-3-5-18(12-16)33-2/h3-9,11-12H,10,13H2,1-2H3,(H2,24,25,30,31) |
InChI Key |
PTNDFPYEZHLCRT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2602926.png)
![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)

![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)



![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]pyridin-2(1H)-one](/img/structure/B2602947.png)

